Edrophonium bromide, known chemically as ethyl-(3-hydroxyphenyl)dimethylammonium bromide, is a reversible inhibitor of the enzyme acetylcholinesterase. This compound is primarily utilized in clinical settings to diagnose and manage myasthenia gravis, a neuromuscular disorder characterized by weakness and rapid fatigue of voluntary muscles. Edrophonium bromide enhances the effects of acetylcholine by preventing its breakdown, thus facilitating better communication between nerves and muscles.
Edrophonium bromide is classified as a quaternary ammonium compound and falls under the category of anticholinesterase agents. It is synthesized from 3-dimethylaminophenol and ethyl bromide, leading to its classification as a synthetic organic compound. Its primary therapeutic applications are in neurology and anesthesiology, particularly for reversing neuromuscular blockade during surgical procedures.
The synthesis of edrophonium bromide involves a two-step reaction process:
Edrophonium bromide has the molecular formula with a molar mass of approximately 166.24 g/mol. The structural representation includes a quaternary ammonium group, which contributes to its solubility characteristics and biological activity.
Edrophonium bromide primarily acts through competitive inhibition of acetylcholinesterase. This enzyme catalyzes the hydrolysis of acetylcholine into acetate and choline, thereby terminating its action at synaptic sites. By inhibiting this enzyme, edrophonium bromide increases the concentration of acetylcholine at the neuromuscular junction, leading to enhanced muscular contraction.
This reaction results in prolonged stimulation of nicotinic receptors on muscle cells .
The mechanism by which edrophonium bromide exerts its effects involves:
Edrophonium bromide has several significant applications:
Edrophonium bromide (CAS 302-83-0) is a quaternary ammonium salt with the systematic name N-ethyl-3-hydroxy-N,N-dimethylanilinium bromide. Its molecular formula is C₁₀H₁₆BrNO, with an average molecular weight of 246.148 g/mol and a monoisotopic mass of 245.041527 g/mol [1] [10]. The compound features a cationic benzylammonium core, where the nitrogen atom is fully substituted with one ethyl and two methyl groups, rendering it permanently positively charged. A phenolic hydroxyl group at the meta position on the aromatic ring enhances polarity and influences reactivity [1] [7]. The bromide counterion (Br⁻) associates electrostatically with the quaternary ammonium group (N⁺), forming a crystalline solid [10]. Key structural characteristics include:
Table 1: Molecular Descriptors of Edrophonium Bromide
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₆BrNO |
InChI Key | CAEPIUXAUPYIIJ-UHFFFAOYSA-N |
Hydrogen Bond Donors | 1 (phenolic -OH) |
Hydrogen Bond Acceptors | 2 (Br⁻, -OH) |
Topological Polar Surface Area | 20.23 Ų |
Rotatable Bonds | 2 (ethyl group, C-N bond) |
The synthesis of edrophonium bromide proceeds via a direct alkylation strategy. The primary route involves reacting 3-dimethylaminophenol with ethyl bromide under controlled conditions [7] [10]:
Alternative counterion exchange (e.g., from chloride) is feasible but industrially redundant due to bromide’s direct incorporation. The synthesis exemplifies classic quaternary ammonium salt preparation, where polar aprotic solvents (e.g., acetone) accelerate alkylation while minimizing side reactions [10].
Edrophonium bromide exhibits distinct solubility and stability traits critical for pharmaceutical handling:
Table 2: Stability-Influencing Factors
Factor | Effect on Edrophonium Bromide |
---|---|
pH > 8.0 | Hydrolysis risk; phenolic oxidation |
UV light | Accelerates decomposition |
High humidity | Promotes deliquescence |
Reducing agents | May degrade bromide ion |
Edrophonium bromide and chloride share identical pharmacological activity but differ in physicochemical behavior:
Table 3: Comparative Properties of Edrophonium Salts
Property | Edrophonium Bromide | Edrophonium Chloride |
---|---|---|
Molecular Weight | 246.148 g/mol | 201.69 g/mol |
Water Solubility | 0.0225 mg/mL | 0.049 g/L |
Melting Point | Decomposes >150°C | 167–169°C |
Hygroscopicity | Low | Moderate |
Crystal Habit | Prismatic | Granular |
The anion choice thus hinges on manufacturing priorities: bromide favors crystallinity, while chloride enhances solubility for injectable formulations [10].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: